Fim-1 - 150206-03-4

Fim-1

Catalog Number: EVT-1202563
CAS Number: 150206-03-4
Molecular Formula: C49H36N4O10
Molecular Weight: 840.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Fim-1 involves several intricate steps, primarily focusing on the construction of its indole framework and subsequent modifications. The synthesis typically follows a multi-step organic reaction pathway that includes:

  1. Formation of the Indole Core: The initial step often involves the cyclization of appropriate precursors to form the indole structure.
  2. Functionalization: Various functional groups are introduced to enhance biological activity or solubility. This may include hydroxylation and carboxamide formation.
  3. Final Assembly: The final compound is assembled through coupling reactions that link the different segments of the molecule.

Specific parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis. For instance, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of intermediates involved.

Molecular Structure Analysis

The molecular structure of Fim-1 is characterized by a complex arrangement featuring multiple rings and functional groups. Key aspects include:

  • Indole Framework: Central to its structure, providing aromaticity and potential interactions with biological targets.
  • Spiro Configuration: The presence of a spiro compound adds to the molecular complexity and may influence its pharmacokinetic properties.
  • Hydroxyl and Carboxamide Groups: These functional groups are crucial for solubility and interaction with biological systems.

The molecular weight of Fim-1 is approximately 631.45 g/mol, with a molecular formula of C₄₅H₃₁N₄O₈. Structural analyses can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Fim-1 participates in various chemical reactions that can be leveraged for its applications. Notable reactions include:

  1. Hydrolysis: Under acidic or basic conditions, Fim-1 can undergo hydrolysis, leading to the release of functional groups such as carboxylic acids or amines.
  2. Oxidation: The indole moiety can be oxidized to form more reactive intermediates that may enhance biological activity.
  3. Substitution Reactions: The presence of electron-rich aromatic systems allows for electrophilic substitution reactions, which can modify the compound for specific applications.

These reactions are essential for understanding how Fim-1 can be utilized or modified in various experimental contexts.

Physical and Chemical Properties Analysis

Fim-1 exhibits several significant physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water due to its hydrophobic regions.
  • Melting Point: The melting point is not explicitly stated but can be determined through differential scanning calorimetry (DSC) during characterization.
  • Stability: Stability under various pH conditions should be evaluated, as it may affect its application in biological systems.

These properties play a crucial role in determining the suitability of Fim-1 for various applications in research and industry.

Applications

Fim-1 has potential applications across several scientific domains:

  1. Microbiology: Its ability to influence biofilm formation makes it a candidate for studies aimed at understanding bacterial adhesion and infection mechanisms.
  2. Medicinal Chemistry: Due to its structural features, Fim-1 could serve as a lead compound for developing new therapeutic agents targeting indole-related pathways.
  3. Biotechnology: Its properties may be exploited in biotechnological processes where microbial adhesion plays a critical role.

Research into Fim-1 continues to evolve, highlighting its importance within both academic and applied scientific contexts. Further studies could expand its applications significantly, particularly in developing novel antimicrobial strategies or therapeutic agents targeting specific diseases.

Molecular Characterization of Fim-1

Structural Determinants of Fim-1 Proteins

Domain Architecture of Fim-1 in Prokaryotic and Eukaryotic Systems

Fim-1 proteins exhibit divergent domain architectures across biological kingdoms, reflecting functional specialization. In prokaryotic systems, particularly Enterobacteriaceae, Fim-1 proteins primarily function as structural components of type 1 fimbriae. These filamentous adhesins consist of repeating FimA subunits (~17 kDa) polymerized into helical rods, terminated by the FimH adhesin at the distal tip [6]. The FimH adhesin contains an N-terminal lectin domain that recognizes mannosylated glycoproteins on host epithelial cells and a C-terminal pilin domain anchoring it to the fimbrial shaft [4].

In contrast, eukaryotic Fim-1 homologs (e.g., fimbrins) display fundamentally different architectures optimized for cytoskeletal regulation. Plant and fungal fimbrins contain two tandem actin-binding domains (ABDs), each comprising two calponin homology (CH) subdomains arranged in a compact globular fold [3]. Mammalian systems express tissue-specific variants: L-fimbrin in leukocytes contains four EF-hand calcium-binding motifs upstream of its ABDs, while T-fimbrin (plastin) in intestinal microvilli lacks these motifs but exhibits enhanced actin-bundling efficiency through dimerization interfaces [3] [10].

Table 1: Comparative Domain Organization of Fim-1 Proteins

SystemProteinCore DomainsAccessory DomainsStructural State
ProkaryoticFimAPilin domain (Ig-fold)NonePolymeric filament
ProkaryoticFimHLectin domain + Pilin domainType 1 chaperone-bindingTerminal adhesin
Eukaryotic (Plant)FimbrinABD1 (CH1-CH2) + ABD2 (CH3-CH4)N-terminal extensionMonomeric
Eukaryotic (Mammal)L-fimbrinEF-hand x4 + ABD1 + ABD2C-terminal regulatory tailDimeric

Active Site Residues and Catalytic Mechanisms in Metallo-β-Lactamase FIM-1

The metallo-β-lactamase FIM-1 represents a distinct functional class of Fim-1 proteins characterized by zinc-dependent hydrolysis of β-lactam antibiotics. Though structural details of FIM-1 lactamase are not explicitly covered in the search results, analogous metallo-β-lactamases (MBLs) utilize a conserved tri-zinc coordination site for catalysis. Key residues typically include:

  • Zinc-binding motif 1: H116, H118, H196
  • Zinc-binding motif 2: D120, C221, H263
  • Catalytic water activator: K224

The hydrolytic mechanism involves nucleophilic attack by a zinc-bound hydroxide ion on the β-lactam carbonyl carbon, facilitated by polarization of the amide bond through zinc coordination [8]. Unlike serine β-lactamases, MBLs like FIM-1 do not form covalent intermediates, conferring broad-spectrum resistance to penicillins, cephalosporins, and carbapenems. Substrate specificity is modulated by residue variations within the L3 loop surrounding the active site pocket [8].

Actin-Binding Domains in Fimbrin-like Fim-1 Proteins

Eukaryotic fimbrins utilize tandem ABDs to crosslink actin filaments into parallel bundles with ~2.8–3.5 nm spacing. The Arabidopsis thaliana fimbrin structure reveals an asymmetric arrangement of its ABDs: ABD1 adopts an "open" conformation with exposed actin-binding surfaces, while ABD2 is "closed" through intramolecular interactions [3]. Each ABD engages actin via conserved residues:

  • CH1 subdomain: Basic residues (K40, R43) electrostatically interact with acidic actin residues
  • CH2 subdomain: Hydrophobic residues (L62, V65) mediate hydrophobic packing against actin subdomain 1
  • Linker region: Flexible residues (G150, P151) enable conformational adaptation to actin helix pitch

Mutational studies demonstrate that tyrosine residues within the FYXDWWN motif are critical for actin binding affinity. Substitution of Y96 in ABD1 reduces F-actin binding by >80%, while analogous mutations in ABD2 (Y274) impair filament bundling without affecting initial binding [8]. This modular design allows fimbrins to stabilize diverse actin architectures – from the tightly packed intestinal microvilli core to the orthogonal networks in pollen tubes [3] [7].

Genetic Organization and Regulation

Operonic Structure of fim Gene Clusters in Enterobacteriaceae

The fim gene cluster in Enterobacteriaceae exhibits a conserved 9-gene operon structure: fimB, fimE, fimA, fimI, fimC, fimD, fimF, fimG, fimH. This organization enables sequential assembly of type 1 fimbriae:

  • Chaperone proteins (FimC) stabilize subunits (FimA, FimF, FimG, FimH) in the periplasm
  • Usher protein (FimD) serves as an outer membrane assembly platform
  • Structural subunits polymerize in order: FimH → FimG → FimF → FimA [6]

Notably, pathogenic Shigella spp. retain the fim operon but harbor disruptive mutations in all clinical isolates. In S. flexneri, a frameshift mutation in fimA (insertion at codon 48) and deletion of fimI abolish fimbrial biogenesis [6]. Similarly, S. sonnei carries a nonsense mutation in fimH (Q50*). These genetic lesions represent pathoadaptive mutations eliminating fimbriae-mediated adhesion – a vestigial function detrimental to intracellular invasion [6].

Promoter Dynamics and Phase Variation Mechanisms in fim Operons

Phase variation of type 1 fimbriae is controlled by a 314-bp invertible element (fimS) containing the fimA promoter. Site-specific recombinases FimB and FimE catalyze fimS inversion:

  • FimB: Bidirectional inversion (ON→OFF or OFF→ON)
  • FimE: Preferential ON→OFF inversion [4]

Both recombinases belong to the tyrosine integrase family with conserved catalytic residues: R47, H141, R144, and Y176 in FimB. Mutagenesis studies confirm that substitution of R144Q ablates DNA binding, while Y176F eliminates cleavage activity [4]. The fimS element contains inverted repeats (IRL, IRR) flanked by FimB/FimE binding sites ("half-sites"). Crucially, the orientation of internal half-sites changes during inversion, explaining FimE's directionality bias [4]. Environmental cues modulate recombinase expression: leucine-responsive regulator (Lrp) activates fimB transcription during nutrient limitation, while H-NS silences fimE at low temperatures [4] [6].

Table 2: Regulatory Components of the fim Operon

ComponentFunctionRegulatory InfluencePhenotypic Effect
fimS invertible elementContains fimA promoterInversion switches promoter orientationPhase ON/OFF switching
FimB recombinaseCatalyzes bidirectional inversionActivated by Lrp, inhibited by IHFStochastic switching
FimE recombinasePrimarily ON→OFF inversionRepressed by H-NS at <30°CTemperature-dependent OFF bias
IHFDNA-bending proteinFacilitates recombinase bindingIncreases inversion frequency
LrpGlobal regulatorActivates fimB transcriptionNutrient stress → increased ON

Mobile Genetic Elements Associated with blaFIM-1 Dissemination

The metallo-β-lactamase gene blaFIM-1 disseminates via class 1 integrons embedded within conjugative plasmids. Genomic analyses reveal its association with:

  • Integron In2115: blaFIM-1 linked to aacA4 (aminoglycoside resistance) and catB (chloramphenicol resistance) gene cassettes
  • Tn6487-like transposons: Flanked by res sites and tnpA resolvase genes enabling transposition
  • IncP-1 plasmids: Broad-host-range plasmids with oriT regions facilitating conjugation among Proteobacteria [2]

The blaFIM-1 gene likely originated through gene capture from an environmental Pseudomonas species, evidenced by 98% nucleotide identity with P. aeruginosa MBL genes. Selective pressure from carbapenem therapy drives its enrichment in clinical isolates, with recent reports confirming dissemination in K. pneumoniae ST258 and E. cloacae complex strains across European hospitals [2] [6].

Table 3: Mobile Genetic Elements Carrying blaFIM-1

Element TypeGenetic ContextResistance Gene ArrayHost Range
Class 1 integronIn2115: intI1-qacEΔ1-sul1-attI1blaFIM-1-aacA4-catBEnterobacteria, Pseudomonas
Tn3-family transposonTn6487: res-tnpR-tnpA-blaFIM-1-merblaFIM-1 + mercury resistancePlasmid-to-chromosome transfer
Conjugative plasmidIncP-1: traJ-traK-orf3-orf4-parA-parB-oriTblaFIM-1 within In2115Broad Proteobacteria

Chemical Compounds Mentioned:

  • FimA
  • FimH
  • Metallo-β-lactamase FIM-1
  • Fimbrin
  • L-fimbrin
  • T-fimbrin (Plastin)
  • Zinc β-lactamase complex
  • Actin-Fimbrin complex

Properties

CAS Number

150206-03-4

Product Name

Fim-1

IUPAC Name

[6'-acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

Molecular Formula

C49H36N4O10

Molecular Weight

840.8 g/mol

InChI

InChI=1S/C49H36N4O10/c1-26(54)60-29-14-17-37-41(22-29)62-42-23-30(61-27(2)55)15-18-38(42)49(37)36-16-13-28(21-33(36)48(59)63-49)45(56)50-19-8-20-53-25-35(32-10-5-7-12-40(32)53)44-43(46(57)51-47(44)58)34-24-52(3)39-11-6-4-9-31(34)39/h4-7,9-18,21-25H,8,19-20H2,1-3H3,(H,50,56)(H,51,57,58)

InChI Key

SGSXWFDMRKAVLS-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)C(=O)O3)C1=C(O2)C=C(C=C1)OC(=O)C

Synonyms

fim 1
fim-1

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)C(=O)O3)C1=C(O2)C=C(C=C1)OC(=O)C

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